BenchChemオンラインストアへようこそ!

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

medicinal chemistry conformational analysis structure–activity relationship

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034300-64-4) is a conformationally sensitive pyrazolyl-urea for HBV capsid assembly inhibition. Its 3-pyridinyl regioisomer architecture yields distinct conformational preferences versus 4-pyridinyl analogs, critical for target binding. Regioisomeric purity is essential for reproducible assay data. Supplied ≥98% (HPLC). Ideal for kinase profiling, conformational analysis, and HBV mechanistic studies. Generic substitution is scientifically unsound without comparative stereochemical data.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 2034300-64-4
Cat. No. B2390039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
CAS2034300-64-4
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCCC3
InChIInChI=1S/C16H21N5O/c1-21-11-13(10-19-21)15-12(5-4-8-17-15)9-18-16(22)20-14-6-2-3-7-14/h4-5,8,10-11,14H,2-3,6-7,9H2,1H3,(H2,18,20,22)
InChIKeyYHJAYZYGFYXWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034300-64-4): A Pyrazolyl-Urea Chemical Probe for Targeted Kinase and Capsid Assembly Research


1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS 2034300-64-4) is a synthetic small molecule belonging to the pyrazolyl-urea class, characterized by a cyclopentyl urea moiety linked to a 2-(1-methylpyrazol-4-yl)pyridin-3-ylmethyl scaffold . This compound has been disclosed in patent literature as a potential capsid assembly inhibitor targeting hepatitis B virus (HBV) core protein, and its structural features suggest possible kinase inhibitory activity [1]. Its molecular formula is C16H21N5O with a molecular weight of 299.37 g/mol, and it is typically supplied as a research-grade chemical with purity ≥95% (HPLC) .

Why 1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea Cannot Be Replaced by Generic Pyrazolyl-Urea Analogs


Superficially similar pyrazolyl-urea compounds cannot be interchanged with 1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea because subtle variations in the pyridine substitution pattern and urea N-alkylation profoundly alter conformational preferences, target binding, and pharmacokinetic behavior [1]. The 3-pyridinyl regioisomer exhibits distinct conformational landscapes compared to its 4-pyridinyl analog, and the presence of the N-cyclopentyl group influences both the trans‑trans/cis‑trans equilibrium and the potential for intramolecular hydrogen bonding, which can be critical for biological activity [1]. Such conformational effects cannot be extrapolated from other in-class compounds, making generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea


Regioisomeric Pyridine Attachment: 3-Pyridinyl vs. 4-Pyridinyl Conformational Landscapes

The conformational behavior of 1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is expected to differ substantially from its 4-pyridinyl regioisomer (CAS 2034290-70-3). Systematic computational and experimental studies on N-aryl-N'-cyclopentyl ureas have demonstrated that the position of the pyridine nitrogen alters the energy gap between trans‑trans and cis‑trans conformers, with the cis‑trans conformer being stabilized by an internal hydrogen bond to the N'-hydrogen when sterically permitted [1]. While no direct head-to-head comparison publication exists for these exact regioisomers, the underlying conformational principles are well established for the urea pharmacophore class [1].

medicinal chemistry conformational analysis structure–activity relationship

Capsid Assembly Inhibitory Activity: Patent Disclosure vs. Literature Benchmark BAY‑41‑4109

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is explicitly claimed as a capsid assembly inhibitor in a recent patent application (US 2025/0009742 A1) [1]. The patent describes pyrazolylmethylurea derivatives that interfere with HBV core protein assembly. However, no specific EC50 or CC50 values are publicly disclosed for this compound. The well‑characterized capsid assembly modulator BAY‑41‑4109 (a heteroaryldihydropyrimidine) demonstrated an EC50 of approximately 0.05 μM against HBV in HepG2.2.15 cells and served as a benchmark in the patent [1]. In the absence of quantitative data for the target compound, its differentiation remains unverified.

antiviral HBV capsid assembly modulator

Kinase Inhibition Potential: Structural Analogy to MAPK/PI3K‑Interfering Pyrazolyl‑Ureas

The pyrazolyl‑urea scaffold, particularly when conjugated with a pyridine ring, has been explored in the context of MAPK and PI3K pathway inhibition [1]. Published structure–activity relationship studies show that subtle modifications on the pyrazole and urea moieties can shift selectivity between kinase targets, with some analogs achieving sub‑micromolar IC50 values in enzymatic assays [1]. However, 1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has not been directly profiled in any publicly accessible kinase panel, so its target profile is purely speculative based on class‑level analogies.

kinase inhibitor MAPK PI3K angiogenesis

Research and Industrial Application Scenarios for 1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea


HBV Capsid Assembly Mechanism Studies

The compound is disclosed in a patent as a member of a novel pyrazolylmethylurea series targeting HBV capsid assembly [1]. It can be employed in biochemical or cell‑based assays (e.g., HepG2.2.15) to investigate the structure–activity requirements for capsid protein misassembly or empty capsid formation, complementing established HAP‑type modulators such as BAY‑41‑4109 [1].

Conformational Analysis and Medicinal Chemistry Education

Given the documented conformational sensitivity of N‑alkyl‑N'‑aryl ureas to substitution patterns [1], this compound can serve as a model system for teaching or researching urea conformational dynamics using NMR, X‑ray crystallography, or computational methods. Its regioisomeric purity is critical for obtaining interpretable conformational data.

Kinase Selectivity Profiling Probe

While its kinase target profile remains uncharacterized, the compound's structural features align with known pyrazolyl‑urea kinase inhibitor scaffolds that interfere with MAPK and PI3K signaling [1]. It may be used in broad‑panel kinase profiling to identify novel kinase targets, though users should treat initial results as hypothesis‑generating.

Quote Request

Request a Quote for 1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.